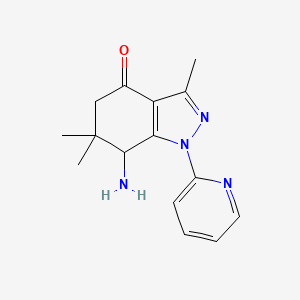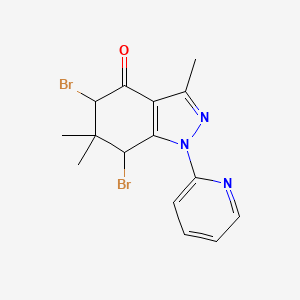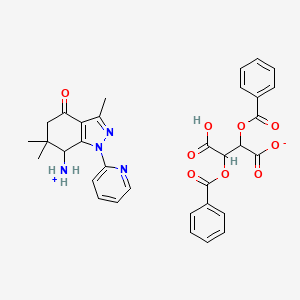
7-Amino-3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydroindazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydroindazol-4-one is a complex organic compound belonging to the indazole family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydroindazol-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives with hydrazine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce waste. Additionally, green chemistry principles are applied to minimize environmental impact, such as using recyclable catalysts and environmentally benign solvents.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 7-Amino-3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydroindazol-4-one has shown potential in various assays. It may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.
Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 7-Amino-3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydroindazol-4-one exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Indazole: A simpler analog with similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring structure, often used in pharmaceuticals.
Indole derivatives: Structurally related compounds with diverse biological activities.
Uniqueness: 7-Amino-3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydroindazol-4-one stands out due to its specific structural features, such as the trimethyl group and the pyridin-2-yl moiety, which contribute to its unique reactivity and biological properties.
Eigenschaften
IUPAC Name |
7-amino-3,6,6-trimethyl-1-pyridin-2-yl-5,7-dihydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-9-12-10(20)8-15(2,3)14(16)13(12)19(18-9)11-6-4-5-7-17-11/h4-7,14H,8,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYHOIQLNCMOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2N)(C)C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![15-Methyl-13-phenyl-2,3,4,5,7,13,14-heptazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),3,5,7,12(16),14-hexaene](/img/structure/B8141901.png)
![(E)-1-(4-methoxyphenyl)-N-(8-methyl-6-phenyl-4,5-dihydropyrazolo[4,3-e][1,3]benzothiazol-2-yl)methanimine](/img/structure/B8141911.png)
![(E)-1-[1-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-methyl-6,7-dihydroindazol-5-yl]-N-(8-methyl-6-phenyl-4,5-dihydropyrazolo[4,3-e][1,3]benzothiazol-2-yl)methanimine](/img/structure/B8141916.png)
![(E)-1-(4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydroindazol-5-yl)-N-(8-methyl-6-phenyl-4,5-dihydropyrazolo[4,3-e][1,3]benzothiazol-2-yl)methanimine](/img/structure/B8141922.png)
![(E)-1-(furan-2-yl)-N-(8-methyl-6-phenyl-4,5-dihydropyrazolo[4,3-e][1,3]benzothiazol-2-yl)methanimine](/img/structure/B8141930.png)
![(E)-N-(8-methyl-6-phenyl-4,5-dihydropyrazolo[4,3-e][1,3]benzothiazol-2-yl)-1-thiophen-2-ylmethanimine](/img/structure/B8141937.png)
![(E)-N-(8-methyl-6-phenyl-4,5-dihydropyrazolo[4,3-e][1,3]benzothiazol-2-yl)-1-pyridin-3-ylmethanimine](/img/structure/B8141940.png)
![(E)-1-(4-bromophenyl)-N-(8-methyl-6-phenyl-4,5-dihydropyrazolo[4,3-e][1,3]benzothiazol-2-yl)methanimine](/img/structure/B8141949.png)
![(E)-1-(4-fluorophenyl)-N-(8-methyl-6-phenyl-4,5-dihydropyrazolo[4,3-e][1,3]benzothiazol-2-yl)methanimine](/img/structure/B8141955.png)
![(E,E)-N-(8-methyl-6-phenyl-4,5-dihydropyrazolo[4,3-e][1,3]benzothiazol-2-yl)-3-phenylprop-2-en-1-imine](/img/structure/B8141969.png)
![2-amino-N-(8-methyl-6-phenyl-4,5-dihydropyrazolo[4,3-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B8141977.png)


![3-[(3,6,6-Trimethyl-4-oxo-1-pyridin-2-yl-5,7-dihydroindazol-5-yl)amino]benzonitrile](/img/structure/B8142000.png)
